molecular formula C6H9N3 B1313603 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole CAS No. 762233-62-5

1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

Cat. No.: B1313603
CAS No.: 762233-62-5
M. Wt: 123.16 g/mol
InChI Key: ZPRTZMMXOLTYSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is a heterocyclic compound with the molecular formula C6H9N3 It is characterized by a fused ring system consisting of a pyrrole and a pyrazole ring

Preparation Methods

The synthesis of 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-(1-methylhydrazinyl)acetonitrile with 1,4-diketones can lead to the formation of the desired compound. Industrial production methods often involve the use of catalysts and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole can be compared with other similar compounds, such as:

    1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole: Lacks the methyl group at the nitrogen atom, which can affect its reactivity and biological activity.

    1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-b]pyrazole: Differs in the position of the pyrazole ring fusion, leading to different chemical and biological properties.

Properties

IUPAC Name

1-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-9-6-4-7-2-5(6)3-8-9/h3,7H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRTZMMXOLTYSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CNC2)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20446805
Record name 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

762233-62-5
Record name 1,4,5,6-Tetrahydro-1-methylpyrrolo[3,4-c]pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=762233-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Methyl-5-trityl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole (670 mg) obtained in Step A above was treated with 4N hydrochloric acid (4 mL). After 1.5 h, the reaction mixture was concentrated. The residue was purified on a Biotage Horizon® system (silica, gradient 10-19% methanol containing 10% concentrated ammonium hydroxide in dichloromethane) to yield 1-methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole. LC-MS 124.1 (M+1).
Name
1-Methyl-5-trityl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
Quantity
670 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
Reactant of Route 2
1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
Reactant of Route 3
Reactant of Route 3
1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
Reactant of Route 4
Reactant of Route 4
1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
Reactant of Route 5
1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
Reactant of Route 6
1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.